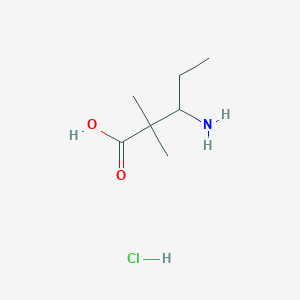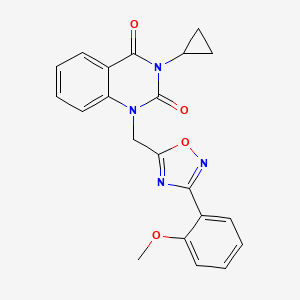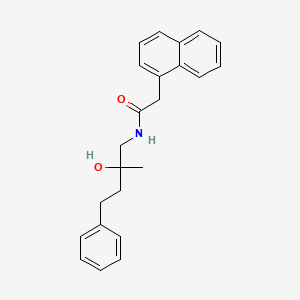
N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(naphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(naphthalen-1-yl)acetamide, commonly known as HMBNA, is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. HMBNA is a synthetic compound that was first synthesized in the early 2000s and has been extensively studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Molecular Interactions and Stability
Research on related compounds, such as N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, emphasizes the significance of hydrogen, stacking, and halogen bonding in stabilizing molecular structures. These interactions are crucial for the compound's stability and reactivity, contributing to its potential utility in material science and pharmaceuticals. The study detailed the structural analysis through X-ray diffraction, Hirshfeld surface analysis, and DFT calculations, shedding light on the non-covalent interactions stabilizing crystal packing and the compound’s electronic properties (Gouda et al., 2022).
Anti-angiogenic Activity
N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a structurally similar compound, was identified as a potent inhibitor of aminopeptidase N (APN). It showcased significant inhibitory activity, which is critical in the context of anti-angiogenic therapies for cancer treatment. The compound's ability to interfere with the basic fibroblast growth factor-induced invasion of bovine aortic endothelial cells highlights its potential in developing new cancer therapeutics (Lee et al., 2005).
Computational and Pharmacological Evaluation
A comprehensive study on the pharmacological potential of various derivatives, including those related to N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(naphthalen-1-yl)acetamide, focused on their toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. This research underscores the importance of computational and experimental methods in evaluating the biological activities and potential therapeutic applications of novel compounds (Faheem, 2018).
Synthetic Methodologies and Catalysis
The development of efficient synthetic methodologies for creating derivatives of N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(naphthalen-1-yl)acetamide, such as through the use of nano magnetite as a catalyst under ultrasound irradiation, represents a significant advancement in organic synthesis. This research not only provides insights into the compound's synthesis but also opens avenues for the design and production of similar molecules with potential applications in various fields of chemistry and pharmacology (Mokhtary & Torabi, 2017).
Anticancer Screening
The synthesis and evaluation of N-(naphthalen-2-yl)acetamide and its derivatives for antiproliferative activities against various human cancer cell lines reveal the compound's potential in oncology. Notably, some derivatives exhibited significant activity against specific cancer types, suggesting their utility in designing new therapeutic agents for cancer treatment (Chen et al., 2013).
Propiedades
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-23(26,15-14-18-8-3-2-4-9-18)17-24-22(25)16-20-12-7-11-19-10-5-6-13-21(19)20/h2-13,26H,14-17H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQOIJDQCBRXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)CC2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

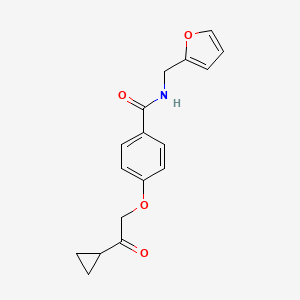

![2-[(Azetidin-1-yl)methyl]-4,6-dichloropyrimidine](/img/structure/B2874777.png)
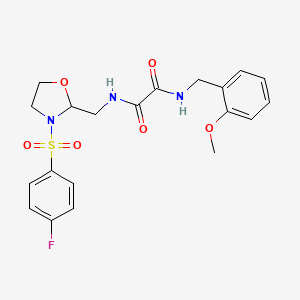
![N-(3,4-dimethoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2874779.png)
![1-Aminospiro[2.3]hexan-5-ol hydrochloride](/img/structure/B2874780.png)
![7-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)-5-methyl-2-thien-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2874781.png)
![2-({3-[(2-fluorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2874783.png)
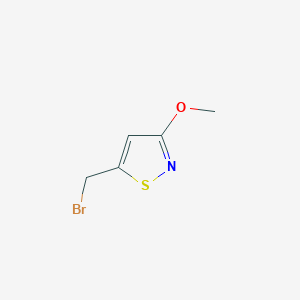
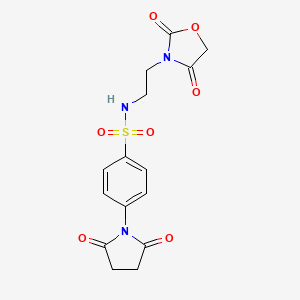
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2874787.png)
![6-{[(2-Cyanoethyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2874788.png)
